Tiapamil

描述

Tiapamil, also known as dimeditiapramine, is a calcium antagonist or calcium channel blocker. It is an experimental drug that has never been marketed. This compound has been described as an antianginal agent and exhibits properties of anti-arrhythmic medications . These medications are used to treat unusually fast or irregular heartbeats, such as atrial fibrillation, atrial flutter, and supraventricular tachycardia .

准备方法

噻嘧胺的合成路线和反应条件涉及其关键中间体和最终产物的制备。由于噻嘧胺仍然是一种实验性药物,因此其工业生产方法没有得到很好的记录。合成通常涉及以下步骤:

形成二噻烷环: 此步骤涉及适当起始原料的反应,形成二噻烷环结构。

取代反应: 二噻烷环进行取代反应,以引入必要的官能团。

化学反应分析

噻嘧胺会发生几种类型的化学反应,包括:

氧化: 二噻烷环可以被氧化形成亚砜和砜。

还原: 还原反应可以将亚砜和砜还原回二噻烷环。

取代: 各种取代反应可以在分子中引入不同的官能团.

这些反应中常用的试剂和条件包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物是噻嘧胺的氧化或还原形式及其取代衍生物 .

科学研究应用

Introduction to Tiapamil

This compound is a calcium channel blocker primarily used in the treatment of hypertension and certain types of arrhythmias. It is recognized for its unique pharmacological profile, which allows it to exert antihypertensive effects without significantly affecting heart rate, making it a valuable option in clinical settings, particularly for elderly patients or those with specific cardiovascular conditions.

Pharmacological Mechanism

This compound functions by inhibiting calcium influx through slow calcium channels in vascular smooth muscle and cardiac tissues. This action leads to vasodilation and reduced myocardial contractility. Unlike other calcium channel blockers such as verapamil, this compound has been noted for its minimal negative inotropic and chronotropic effects, making it suitable for patients who may be sensitive to these side effects.

Hypertension Management

This compound has been extensively studied for its antihypertensive properties. Clinical trials have demonstrated that a single oral dose can significantly reduce both systolic and diastolic blood pressure in hypertensive patients, with effects lasting for at least 12 hours. For example, a study involving elderly patients showed a reduction in mean daytime systolic blood pressure from 171 mm Hg to 159 mm Hg after administration of 450 mg of this compound .

Angina Pectoris Treatment

This compound has also been evaluated for its efficacy in treating chronic stable angina. In a double-blind study, patients experienced a significant increase in exercise duration before the onset of angina after receiving this compound compared to placebo. The mean exercise time increased from 6.4 minutes to 9.7 minutes after two weeks of therapy . This indicates its potential as an effective antianginal agent.

Arrhythmia Management

The compound exhibits antiarrhythmic properties, particularly useful in treating ventricular arrhythmias. Its ability to stabilize cardiac rhythm without causing excessive hypotension makes it an attractive option for patients with arrhythmic conditions such as atrial fibrillation and supraventricular tachycardia .

Research and Experimental Applications

This compound is also utilized in research settings to explore its effects on calcium dynamics within cardiac and vascular tissues. Studies have shown that it can effectively inhibit calcium-induced contractions in various animal models, contributing to the understanding of calcium signaling pathways in cardiovascular physiology .

Case Study 1: Hypertension in Elderly Patients

In a randomized crossover study involving elderly hypertensive patients, this compound was administered at a dose of 450 mg twice daily. Results indicated significant reductions in both systolic and diastolic blood pressure compared to placebo, highlighting its effectiveness and safety profile over prolonged use .

Case Study 2: Efficacy in Angina

A clinical trial assessed the impact of this compound on exercise performance in patients with chronic stable angina. The results demonstrated a dose-dependent increase in exercise duration, suggesting that this compound not only alleviates symptoms but also enhances physical performance during exertion .

Summary Table of Applications

作用机制

噻嘧胺通过抑制心肌和平滑肌细胞中的慢钙通道,作为钙通道阻滞剂 。这种抑制减少了钙离子的流入,导致肌肉收缩减少和血管扩张。 噻嘧胺的分子靶标包括 L 型钙通道,这些通道负责这些细胞中的慢钙电流 。 通过阻断这些通道,噻嘧胺可以有效地治疗心律失常和心绞痛 .

相似化合物的比较

噻嘧胺与维拉帕米和地尔硫卓等其他钙通道阻滞剂相似。它具有使其独特的特性:

生物活性

Tiapamil is a calcium channel blocker that has garnered attention for its potential therapeutic applications, particularly in the management of hypertension and certain cardiac arrhythmias. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical studies, and potential side effects.

Pharmacokinetics

This compound shares pharmacokinetic characteristics similar to verapamil, another well-known calcium antagonist. Key pharmacokinetic parameters include:

- Half-life : The elimination half-life of this compound is approximately 2.5 hours, which is shorter than that of verapamil (4 hours) due to a smaller volume of distribution (approximately twice body weight) .

- Bioavailability : Oral bioavailability is about 20%, primarily due to extensive first-pass metabolism .

- Metabolism : this compound is metabolized through N- and O-dealkylation pathways. The main metabolites are the N-desmethyl derivative and a secondary amine that has lost the dimethoxyphenethyl moiety; however, these metabolites exhibit low pharmacological activity .

- Excretion : Notably, while verapamil metabolites are excreted mainly via urine (70%), the majority (66% after intravenous and 90% after oral dosing) of this compound metabolites are excreted in feces .

Efficacy in Hypertension

Several studies have evaluated the antihypertensive efficacy of this compound:

-

Clinical Trial Overview :

- A randomized crossover study involving elderly patients demonstrated significant reductions in systolic blood pressure (SBP) by an average of 12 mm Hg after a single oral dose of 450 mg this compound compared to placebo. On day seven of treatment, further reductions were noted, with SBP decreasing by an average of 16 mm Hg .

- In another study, patients received escalating doses of this compound up to 1,200 mg/day. Although initial results showed good tolerability and some efficacy, subsequent findings indicated that not all patients experienced significant blood pressure control .

- Table: Blood Pressure Changes with this compound Treatment

| Measurement | Placebo (Mean ± SD) | This compound (Mean ± SD) | Difference (P-value) |

|---|---|---|---|

| SBP (mm Hg) | 171 ± 12 | 159 ± 11 | -12 (<0.001) |

| DBP (mm Hg) | 98 ± 11 | 90 ± 9 | -8 (<0.001) |

| MAP (mm Hg) | 122 ± 7 | 113 ± 6 | -9 (<0.01) |

Efficacy in Cardiac Arrhythmias

This compound has also been studied for its effectiveness in treating paroxysmal supraventricular tachycardia (PSVT):

- An intravenous bolus of 2 mg/kg body weight resulted in conversion from PSVT to normal sinus rhythm in six out of eight cases within seconds . This rapid action underscores its potential utility in acute settings.

Side Effects and Tolerability

While early studies indicated minimal adverse effects associated with this compound use, later investigations revealed some concerns regarding tolerability:

- In one clinical trial, nine out of thirty-one patients dropped out due to adverse effects, suggesting that while efficacy may be present, patient tolerance can vary significantly .

- Commonly reported side effects include hypotension and bradycardia; however, these were not consistently significant across all studies.

属性

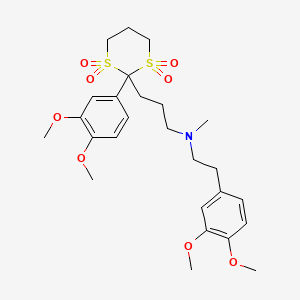

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO8S2/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5/h8-11,18-19H,6-7,12-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROUQTNYPCANTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57010-32-9 (hydrochloride) | |

| Record name | Tiapamil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057010318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10205620 | |

| Record name | Tiapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57010-31-8 | |

| Record name | Tiapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57010-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiapamil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057010318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiapamil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ONY823T4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。